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Compound of Interest

Compound Name: NPC43

Cat. No.: B1193312 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with best practices, troubleshooting guides, and frequently asked questions for

the successful cryopreservation of NPC43 neural progenitor cells.

Frequently Asked Questions (FAQs)
Q1: What is the optimal cell density for freezing NPC43 cells?

A1: For optimal post-thaw viability, it is recommended to freeze neural progenitor cells (NPCs)

at a concentration of 2 x 10⁶ to 2.4 x 10⁶ viable cells/mL.[1][2] Freezing cells at a density of no

less than 1 x 10⁶ cells per vial is also suggested.[3]

Q2: What is the recommended cryopreservation medium for NPC43 cells?

A2: A common and effective cryopreservation medium consists of 90% complete culture

medium (e.g., StemPro® NSC SFM without growth factors) and 10% dimethyl sulfoxide

(DMSO).[1][2] Alternatively, commercially available serum-free freezing media, such as

STEMdiff™ Neural Progenitor Freezing Medium or CryoStor® CS10, can be used and have

been shown to yield high recovery rates.[4][5][6]

Q3: What is the ideal cooling rate for cryopreserving NPC43 cells?

A3: A slow and controlled cooling rate of approximately -1°C per minute is ideal for freezing

most cell types, including neural progenitors.[5] This can be achieved using a controlled-rate
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freezer or an isopropanol-containing freezing container (e.g., Mr. Frosty) placed in a -80°C

freezer.[5]

Q4: How should I thaw my cryopreserved NPC43 cells?

A4: Rapid thawing is crucial for cell viability. Transfer the cryovial from liquid nitrogen to a 37°C

water bath and gently swirl until just thawed.[4][7] It is important to minimize the cells' exposure

to the cryoprotectant at warmer temperatures.

Q5: For how long can I store my NPC43 cells at -80°C?

A5: For long-term storage and to maintain optimal viability, it is highly recommended to transfer

the cryovials to a liquid nitrogen tank (-135°C to -196°C) after the initial freezing period at

-80°C.[5] Storage at -80°C is suitable for a minimum of 4 hours to overnight before transferring

to liquid nitrogen, but long-term storage at this temperature can lead to a decline in cell viability

over time.[4][5]

Experimental Protocols
Protocol 1: Cryopreservation of NPC43 Cells
Materials:

Complete culture medium (appropriate for NPC43 cells)

Cryoprotectant: Dimethyl sulfoxide (DMSO) or a commercial freezing medium (e.g.,

CryoStor® CS10)[4]

Sterile, 2 mL cryogenic vials

Controlled-rate freezing container (e.g., Mr. Frosty)

Isopropanol (for Mr. Frosty)

Water bath at 37°C

Personal protective equipment (gloves, lab coat, safety glasses)

Procedure:
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Preparation of Freezing Medium:

Option A (Lab-made): Prepare a freezing medium consisting of 90% complete culture

medium and 10% DMSO.[8] Ensure the medium is chilled to 4°C before use.

Option B (Commercial): Use a pre-formulated, chilled (4°C) cryopreservation medium like

CryoStor® CS10.[4]

Cell Harvesting:

Culture NPC43 cells until they reach 80-90% confluency.[1]

Aspirate the culture medium and wash the cells with a sterile phosphate-buffered saline

(PBS) solution.

Dissociate the cells using a gentle enzyme such as TrypLE™ Select, being careful not to

over-incubate (no more than 2 minutes is recommended to avoid cell death).[1]

Neutralize the dissociation agent with complete culture medium and collect the cell

suspension in a sterile conical tube.

Cell Counting and Centrifugation:

Perform a viable cell count using a hemocytometer and trypan blue exclusion to ensure

viability is above 75%.[8]

Centrifuge the cell suspension at 300 x g for 3-5 minutes.[3]

Carefully aspirate the supernatant, leaving a cell pellet.

Resuspension and Aliquoting:

Gently resuspend the cell pellet in the chilled freezing medium to a final concentration of

1-2.4 x 10⁶ viable cells/mL.[1][3]

Quickly aliquot 1 mL of the cell suspension into pre-labeled cryogenic vials.[3]

Freezing:
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Place the cryogenic vials into a controlled-rate freezing container (e.g., Mr. Frosty) that

has been filled with isopropanol and is at room temperature.[3][4]

Place the freezing container in a -80°C freezer for at least 4 hours, or overnight. This

ensures a cooling rate of approximately -1°C/minute.[4]

Long-Term Storage:

Transfer the vials to a liquid nitrogen vapor phase storage tank for long-term preservation.

[5]

Protocol 2: Thawing of Cryopreserved NPC43 Cells
Procedure:

Preparation:

Warm the appropriate complete culture medium in a 37°C water bath.

Rapid Thawing:

Quickly transfer the cryovial from liquid nitrogen storage to the 37°C water bath.[4]

Gently swirl the vial until only a small ice crystal remains.

Washing and Plating:

Wipe the outside of the vial with 70% ethanol to sterilize it.

Slowly transfer the cell suspension from the cryovial into a sterile conical tube containing

5-10 mL of pre-warmed complete culture medium.[4] This helps to dilute the DMSO, which

is toxic to cells at higher temperatures.[9]

Centrifuge the cell suspension at 110 x g for 8 minutes.[4]

Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed

complete culture medium.

Plate the cells onto a new culture vessel at the desired density.
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Data Presentation
Table 1: Recommended Cryopreservation Parameters for Neural Progenitor Cells

Parameter Recommended Value Source(s)

Cell Density for Freezing 1 x 10⁶ - 2.4 x 10⁶ cells/mL [1][2][3]

Cryoprotectant (DMSO) 10% (v/v) in culture medium [1][2]

Cooling Rate -1°C / minute [5][10]

Thawing Temperature 37°C (rapid thaw) [7]

Long-Term Storage Temp.
-135°C to -196°C (Liquid

Nitrogen)
[5]
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Issue Possible Cause(s) Recommended Solution(s)

Low post-thaw cell viability

- Suboptimal freezing rate (too

fast or too slow)- High

concentration or prolonged

exposure to DMSO at room

temperature- Cells were not

healthy or were overgrown at

the time of freezing- Improper

thawing technique (too slow)

- Use a controlled-rate freezing

container to ensure a

-1°C/minute cooling rate.-

Work quickly once cells are

resuspended in freezing

medium and keep the medium

chilled.- Freeze cells during

their logarithmic growth phase

and ensure high viability

(>75%) before freezing.[8]-

Thaw vials rapidly in a 37°C

water bath.

Cell clumping after thawing

- Over-digestion with

dissociation enzymes-

Presence of dead cells

releasing DNA

- Minimize incubation time with

dissociation enzymes (e.g.,

TrypLE™).- Add a small

amount of DNase to the cell

suspension after thawing to

break down extracellular DNA.

Neurospheres have necrotic

cores

- Neurospheres grew too large

(>200 µm) before

cryopreservation.

- Cryopreserve neurospheres

when they reach a diameter of

100-150 µm.[4]

Reduced differentiation

potential post-thaw

- Stress during the freeze-thaw

cycle- Genetic drift during

extended culture

- Ensure optimal

cryopreservation and thawing

procedures are followed.- Use

low-passage cells for creating

cell banks.
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Cryopreservation and Thawing Workflow for NPC43 Cells
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Caption: Workflow for NPC43 cell cryopreservation.
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Cellular Stress Pathways in Cryopreservation

Cellular Stressors

Cellular Response

Cryopreservation
(Freezing & Thawing)

Osmotic Stress Ice Crystal Formation Oxidative Stress

Membrane Damage

Apoptosis Pathway
Activation

Decreased
Cell Viability

Click to download full resolution via product page

Caption: Cryopreservation-induced cellular stress.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

